Dexpanthenol
Description
Properties
IUPAC Name |
(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022906 | |
| Record name | Dexpanthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes, BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation. | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in methanol, water, alcohol; slightly soluble in ether, Very soluble in ethanol, methanol; slightly soluble in ethyl ether, Slightly soluble in glycerin, 1000 mg/mL | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.2 at 20 °C/20 °C | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic oil, Viscous liquid, Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing | |
CAS No. |
81-13-0 | |
| Record name | (+)-Panthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dexpanthenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpanthenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dexpanthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexpanthenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXPANTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6C93RI7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chemical Synthesis Pathways
Reduction of Methyl Pantothenate
A foundational method involves the reduction of methyl pantothenate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). This reaction proceeds under cryogenic conditions (5–10°C) to yield Dexpanthenol with high purity (94.8% by quantitative NMR). The stoichiometric equation is:
$$
\text{Methyl pantothenate} + \text{LiAlH}_4 \rightarrow \text{this compound} + \text{byproducts}
$$
Key parameters include a 15-minute dropwise addition of methyl pantothenate to LiAlH₄/THF, followed by 1 hour of stirring. Quenching with saturated sodium sulfate ensures safe termination, yielding 0.128 g of product per 0.2 g starting material. This method is favored in laboratory settings for its simplicity but faces scalability challenges due to pyrophoric reagents.
Condensation of D-Pantolactone and 3-Aminopropanol
The industrial gold standard involves the nucleophilic substitution between D-pantolactone (D-(+)-pantoyl lactone) and 3-aminopropanol. Conducted solvent-free or in polar aprotic media, this exothermic reaction achieves near-quantitative conversion under reflux:
$$
\text{D-Pantolactone} + \text{3-Aminopropanol} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Patent CN112047851A details a continuous flow reactor adaptation, where pre-decrystallized D-pantolactone and 3-aminopropanol are fed into microchannel reactors at 80–120°C. This approach reduces reaction time from 24 hours (batch) to 30 minutes, enhancing optical purity (specific rotation +27.5° to +30.0°).
Racemic Resolution Techniques
For DL-pantolactone starting materials, diastereomeric salt formation with chiral resolving agents like guanidine derivatives enables optical purification. Subsequent acidic hydrolysis regenerates D-pantolactone, which undergoes aminolysis as above. This pathway, though adding synthetic steps, remains critical for regions lacking enantiopure lactone supplies.
Industrial-Scale Production Innovations
Solvent-Free Bulk Condensation
Modern facilities employ high-shear mixers to overcome viscosity challenges in solvent-free systems. CN101851171A documents a cascading reaction-separation process where water byproduct is continuously removed via azeotropic distillation, pushing equilibrium toward this compound. Final batches exhibit ≤0.5% residual lactone by HPLC.
Continuous Manufacturing Systems
Microreactor technology (e.g., Corning Advanced-Flow™ reactors) minimizes thermal degradation during exothermic steps. By maintaining precise temperature control (±1°C) and residence times <1 hour, these systems achieve 98% conversion with 50% energy reduction versus batch processes.
Quality Control and Pharmacopeial Standards
The United States Pharmacopeia (USP) mandates rigorous testing for this compound preparations:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Assay (C₉H₁₉NO₄) | 94.5–98.5% | Titrimetry/NMR |
| Pantolactone Content | 2.7–4.2% | GC-FID with 2,6-dimethylphenol |
| Specific Rotation | +27.5° to +30.0° | Polarimetry |
| Water Content | ≤1.0% | Karl Fischer Titration |
Gas chromatography (GC) with flame ionization detection (FID) quantifies pantolactone impurities using 2,6-dimethylphenol as an internal standard. Infrared spectroscopy confirms identity via characteristic lactone (5.6 µm) and amide (6.1 µm) bands.
Emerging Catalytic Approaches
Enzymatic Aminolysis
Pilot studies explore lipase-catalyzed (e.g., Candida antarctica Lipase B) reactions in ionic liquids. This green chemistry approach operates at 50°C, achieving 85% yield with 99% enantiomeric excess (ee). However, enzyme cost and recyclability remain barriers to commercialization.
Photoredox Catalysis
Visible-light-mediated decarboxylative coupling between pantoyl radicals and 3-aminopropanol shows promise for low-temperature synthesis. Using fac-Ir(ppy)₃ as a photocatalyst, initial yields reach 72% with 100% atom economy. Scalability to kilogram batches is under investigation.
Formulation-Specific Preparations
Sterile Infusion Solutions
Patent CN101919810B outlines an isotonic this compound infusion (1–30 mg/mL) prepared in pH 4–6 phosphate buffer. Terminal sterilization at 121°C for 15 minutes ensures compliance with USP <797> guidelines while maintaining <5% degradation products.
Topical Emulsions
High-shear homogenization of this compound (5% w/w) in oil-in-water emulsions using cetearyl alcohol and caprylic/capric triglycerides enhances dermal penetration. Stability studies confirm 24-month shelf life at 25°C with no crystallization.
Chemical Reactions Analysis
Types of Reactions: Panthenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Panthenol can be oxidized to pantothenic acid using mild oxidizing agents.
Reduction: It can be reduced to its corresponding alcohol form using reducing agents.
Substitution: Panthenol can undergo substitution reactions with various reagents to form derivatives.
Major Products: The primary product formed from the oxidation of panthenol is pantothenic acid, which plays a crucial role in cellular metabolism .
Scientific Research Applications
Dermatological Applications
Moisturizing and Skin Barrier Repair
Dexpanthenol is widely recognized for its moisturizing properties. It acts as a humectant, attracting water to the skin and enhancing hydration. Clinical studies have shown that this compound significantly improves skin barrier function and reduces transepidermal water loss (TEWL) when applied topically. For instance, a randomized controlled trial demonstrated that a 2.5% this compound formulation applied twice daily for seven days improved stratum corneum hydration and reduced TEWL compared to a placebo .
Treatment of Atopic Dermatitis
Research indicates that this compound can be beneficial in managing atopic dermatitis. In a study involving patients with this condition, topical application of this compound led to significant improvements in skin hydration and barrier function, highlighting its role in eczema management . Furthermore, this compound has been shown to promote fibroblast proliferation and accelerate re-epithelialization, essential processes for skin repair .
Wound Healing
Promotion of Healing Processes
this compound has been extensively studied for its efficacy in wound healing. In vitro and clinical studies reveal that topical application of this compound enhances the healing of superficial wounds and post-procedure recovery. For example, a study involving laser-irradiated skin showed that wounds treated with a this compound ointment exhibited faster healing rates and improved cosmetic outcomes compared to those treated with petroleum jelly .
Mechanisms of Action
The beneficial effects of this compound on wound healing are attributed to its ability to stimulate cell proliferation and increase the expression of key genes involved in the healing process, such as interleukin-1α and matrix metalloproteinase 3 . These mechanisms facilitate granulation tissue formation and re-epithelialization, crucial for effective wound closure.
Cosmetic Applications
Skin Care Products
this compound is a common ingredient in various cosmetic formulations due to its moisturizing properties. It is often included in creams, lotions, and ointments aimed at improving skin texture and elasticity. Clinical evaluations have shown that products containing this compound are well-tolerated and preferred by users for their hydrating effects .
Anti-Aging Effects
Research suggests that this compound may also play a role in anti-aging formulations. Studies indicate that it can enhance skin elasticity and reduce signs of aging by promoting collagen synthesis and improving overall skin hydration .
Respiratory Applications
Nasal Decongestants
Emerging research indicates that this compound may enhance the efficacy of nasal decongestants by protecting mucosal tissues from irritation caused by preservatives . This application is particularly relevant for patients suffering from acute rhinitis, where maintaining mucosal integrity is crucial.
Case Studies Overview
Mechanism of Action
Panthenol is well absorbed into the skin and is quickly converted into pantothenic acid by oxidation. Pantothenic acid is then converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA is a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Panthenol also increases fibroblast proliferation and accelerates re-epithelialization in wound healing .
Comparison with Similar Compounds
Dexpanthenol vs. Pantothenic Acid
While both compounds are metabolically linked, their pharmacological profiles differ significantly (Table 1):
| Property | This compound | Pantothenic Acid |
|---|---|---|
| Bioavailability | High (stable alcohol form) | Low (prone to degradation) |
| Absorption | Rapid skin and mucosal penetration | Requires active transport |
| Metabolic Role | Converted to pantothenic acid | Direct precursor to CoA |
| Formulation Stability | Stable in aqueous and lipid bases | Less stable in acidic conditions |
| Applications | Topical wound healing, nasal sprays | Dietary supplements, systemic use |
This compound’s stability and enhanced absorption make it preferable for dermatological applications, whereas pantothenic acid is primarily used in systemic vitamin supplementation .
This compound vs. This compound-Ceramide Formulations
The addition of ceramides and hydrophilic bases to this compound creams significantly enhances therapeutic outcomes (Table 2):
Preclinical studies in rats demonstrated that the ceramide-containing formulation accelerated re-epithelialization and reduced inflammation markers (e.g., leukocyte count) by 30% compared to the reference . The hydrophilic base further improved drug release kinetics, addressing a key limitation of traditional hydrophobic formulations .
This compound vs. Other Wound-Healing Agents
While direct comparisons with agents like allantoin or zinc oxide are absent in the provided evidence, this compound’s multifunctional mechanism (cell proliferation, anti-inflammation, barrier repair) distinguishes it from single-mechanism compounds. For example, in rhinitis sicca anterior treatment, this compound nasal spray (Nasicur) outperformed placebo in crust formation reduction (40% vs.
Research Findings and Clinical Implications
- Efficacy in Burns: this compound-ceramide cream reduced healing time by 28% compared to standard this compound in acetic acid-induced rat burns .
- Formulation Impact: Hydrophilic bases increase this compound’s therapeutic index by 1.5-fold compared to hydrophobic bases .
Biological Activity
Dexpanthenol, the alcohol form of pantothenic acid (vitamin B5), is widely recognized for its biological activities, particularly in dermatological and therapeutic applications. Its efficacy in promoting skin health, wound healing, and cellular regeneration has been substantiated through various studies. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Cell Proliferation : this compound enhances the viability and proliferation of various cell types, including dermal papilla cells (DPCs) and fibroblasts. It stimulates the expression of Ki67, a marker for cell proliferation, while reducing markers associated with apoptosis (caspase 3 and 9) and senescence (p21 and p16) .
- Anti-inflammatory Effects : It decreases myeloperoxidase secretion from granulocytes, thus reducing oxidative stress and inflammation. This action is crucial in wound healing processes where inflammation can impede recovery .
- Skin Barrier Repair : this compound improves skin hydration and barrier function by promoting re-epithelization and reducing transepidermal water loss (TEWL) .
Clinical Studies
Several clinical trials have validated the biological activities of this compound:
- Skin Irritation Protection : In a double-blind study involving 25 volunteers, this compound significantly protected against skin irritation induced by sodium lauryl sulfate (SLS). The corneometry results indicated improved skin hydration at this compound-treated sites compared to placebo .
- Wound Healing : A study on patients undergoing laser treatment for photo-damaged skin showed that wounds treated with this compound healed faster than those treated with petroleum jelly. Specifically, significant differences in wound diameter reduction and re-epithelialization were observed within the first five days post-treatment .
- Nerve Repair : Research on a rat model demonstrated that this compound enhanced nerve recovery following surgical repair of lacerated sciatic nerves. The treated group exhibited significantly reduced fibrosis compared to controls, indicating its potential role in nerve tissue regeneration .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Atopic Dermatitis : A double-blind study involving 60 volunteers assessed the effects of a topical 2.5% this compound formulation on atopic dermatitis. Results showed significant improvements in skin hydration and barrier function after seven days of treatment .
- Penile Fracture Model : this compound was investigated for its effects on wound healing in a model of penile fracture. The compound accelerated healing and reduced complications such as fibrosis, supporting its anti-inflammatory properties .
Q & A
What experimental models are most effective for studying the wound-healing mechanisms of dexpanthenol, and how can variables be rigorously controlled?
This compound’s efficacy in wound repair is often evaluated using in vivo models such as chemical or thermal burns in rodents, where parameters like epithelialization rate and inflammatory markers are quantified . For mechanistic studies, in vitro models (e.g., keratinocyte or fibroblast cultures) allow isolation of cellular pathways (e.g., IL-6 modulation, collagen synthesis). Key variables to control:
- Dosage consistency : Use standardized formulations (e.g., 5% this compound ointment) to minimize batch variability .
- Environmental factors : Maintain controlled humidity/temperature to avoid confounding healing rates.
- Statistical rigor : Apply ANOVA or t-tests to compare treatment vs. control groups, with error bars representing standard deviation .
How can contradictory findings in this compound’s anti-inflammatory vs. pro-proliferative effects be resolved through experimental design?
Some studies report this compound suppresses inflammation (e.g., reducing TNF-α), while others highlight its proliferative effects (e.g., fibroblast activation). To reconcile these:
- Temporal analysis : Design time-course experiments to differentiate early-phase anti-inflammatory actions from later proliferative stages.
- Dose-response curves : Test concentrations from 1% to 10% to identify threshold effects.
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq for cytokine profiling) with proteomics (e.g., ELISA for growth factors) to map mechanistic pathways .
What methodologies are optimal for assessing this compound’s pharmacokinetics in systemic vs. topical applications?
- Topical absorption : Use Franz diffusion cells with ex vivo human skin to measure permeation rates, paired with HPLC for quantifying pantothenic acid metabolites .
- Systemic distribution : Employ radiolabeled this compound (e.g., ³H-labeled) in animal models, with liquid scintillation counting to track biodistribution in organs like kidneys or liver .
- Ethical considerations : For clinical trials, adhere to protocols for human subject recruitment, including exclusion criteria for comorbidities affecting absorption (e.g., renal impairment) .
How can researchers address gaps in this compound’s role in non-dermatological applications, such as nephroprotection or mucosal repair?
Existing literature focuses on dermatology, but preliminary data suggest renal benefits (e.g., reducing cisplatin-induced nephrotoxicity). Methodological strategies:
- Cross-disciplinary models : Use ischemia-reperfusion injury models in rats to study renal tubular regeneration.
- Biomarker panels : Measure creatinine clearance, KIM-1, and NGAL levels alongside histopathology .
- Comparative studies : Contrast this compound with established nephroprotectants (e.g., N-acetylcysteine) to evaluate additive/synergistic effects .
What statistical approaches are critical for validating this compound’s efficacy in heterogeneous patient populations?
- Stratified randomization : Segment clinical trial participants by age, wound type, or comorbidities to identify subpopulation-specific responses.
- Meta-analysis : Aggregate data from independent studies using fixed/random-effects models to resolve low statistical power in single trials.
- Bayesian frameworks : Incorporate prior pharmacokinetic data to improve predictive accuracy in small-sample studies .
How should researchers structure a literature review to identify understudied mechanisms of this compound, such as epigenetic modulation or microbiome interactions?
- Systematic searches : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (epigenetics OR microbiome)") and filter by publication date (last 5 years) .
- Critical appraisal : Prioritize studies with mechanistic depth (e.g., ChIP-seq for histone acetylation changes) over descriptive reports.
- Gap analysis : Map existing findings to pathways like NF-κB or Wnt/β-catenin to highlight underexplored targets .
What in silico tools can predict this compound’s interactions with novel drug delivery systems (e.g., nanoparticles, hydrogels)?
- Molecular docking : Use AutoDock Vina to simulate binding affinities between this compound and polymeric carriers (e.g., PLGA, chitosan).
- QSPR modeling : Correlate physicochemical properties (logP, molecular weight) with release kinetics from hydrogels.
- Stability testing : Apply accelerated degradation studies (40°C/75% RH) to forecast long-term formulation integrity .
How can contradictory clinical outcomes in this compound’s efficacy for chronic vs. acute wounds be analyzed methodologically?
- Subgroup analysis : Stratify trial data by wound etiology (e.g., diabetic ulcers vs. surgical incisions).
- Endpoint standardization : Adopt CONSORT guidelines for wound measurement (e.g., planimetry vs. photographic assessment).
- Mechanistic disentanglement : Use RNA interference in cell lines to isolate pathways specific to acute (e.g., ROS scavenging) or chronic (e.g., angiogenesis) healing .
What ethical and methodological challenges arise when translating preclinical this compound findings to human trials?
- Dose extrapolation : Apply allometric scaling (e.g., body surface area adjustment) from rodent models to humans.
- Informed consent : Clearly communicate risks of topical vs. systemic administration in trial protocols.
- Bias mitigation : Use double-blinding and placebo controls, particularly in cosmetic dermatology studies where placebo effects are prevalent .
How can researchers optimize this compound’s stability in formulations exposed to variable storage conditions?
- Forced degradation studies : Expose formulations to UV light, heat, and humidity, then quantify degradation products via LC-MS.
- Excipient screening : Test antioxidants (e.g., tocopherol) or chelators (e.g., EDTA) to inhibit oxidation.
- Real-time stability testing : Monitor pH, viscosity, and microbial growth over 12–24 months under ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
